molecular formula C18H17N3O B11089423 N-(3,5-dimethyl-1H-pyrazol-4-yl)biphenyl-4-carboxamide

N-(3,5-dimethyl-1H-pyrazol-4-yl)biphenyl-4-carboxamide

Cat. No.: B11089423
M. Wt: 291.3 g/mol
InChI Key: PWHTXKCICLRFRU-UHFFFAOYSA-N
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Description

N-(3,5-dimethyl-1H-pyrazol-4-yl)biphenyl-4-carboxamide is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. This particular compound is characterized by the presence of a biphenyl group attached to the carboxamide moiety, which is further linked to a pyrazole ring substituted with two methyl groups at positions 3 and 5.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dimethyl-1H-pyrazol-4-yl)biphenyl-4-carboxamide typically involves the reaction of 3,5-dimethyl-1H-pyrazole with biphenyl-4-carboxylic acid or its derivatives. One common method includes the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond under mild conditions . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dimethyl-1H-pyrazol-4-yl)biphenyl-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

N-(3,5-dimethyl-1H-pyrazol-4-yl)biphenyl-4-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of N-(3,5-dimethyl-1H-pyrazol-4-yl)biphenyl-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3,5-dimethyl-1H-pyrazol-4-yl)biphenyl-4-carboxamide is unique due to its specific substitution pattern and the presence of both pyrazole and biphenyl moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C18H17N3O

Molecular Weight

291.3 g/mol

IUPAC Name

N-(3,5-dimethyl-1H-pyrazol-4-yl)-4-phenylbenzamide

InChI

InChI=1S/C18H17N3O/c1-12-17(13(2)21-20-12)19-18(22)16-10-8-15(9-11-16)14-6-4-3-5-7-14/h3-11H,1-2H3,(H,19,22)(H,20,21)

InChI Key

PWHTXKCICLRFRU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1)C)NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3

Origin of Product

United States

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